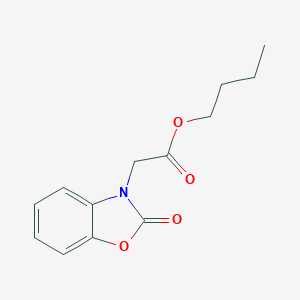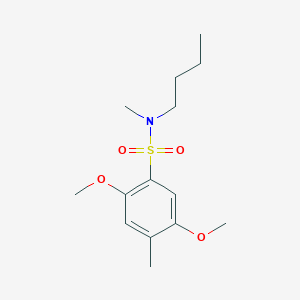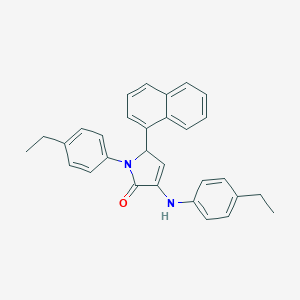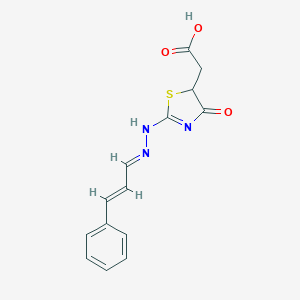
butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is a chemical compound that has gained significant attention in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. This compound is widely used in various fields of research due to its unique properties and potential applications.
詳細な合成法
Design of the Synthesis Pathway
The synthesis of butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate can be achieved through a three-step process involving the synthesis of 2-aminobenzoic acid, followed by the formation of 2-hydroxybenzoxazole, and finally the esterification of butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate.
Starting Materials
2-nitrobenzoic acid, sodium hydroxide, iron powder, ethanol, hydrochloric acid, sodium nitrite, copper powder, acetic acid, butanol
Reaction
Step 1: Reduction of 2-nitrobenzoic acid to 2-aminobenzoic acid using iron powder and sodium hydroxide in ethanol, Step 2: Diazotization of 2-aminobenzoic acid with sodium nitrite and hydrochloric acid, followed by coupling with copper powder to form 2-hydroxybenzoxazole, Step 3: Esterification of 2-hydroxybenzoxazole with butyl acetate and acetic acid in the presence of a catalyst to form butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate
作用機序
The mechanism of action of butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is based on its ability to interact with specific biological molecules. This compound has a high affinity for certain amino acids such as cysteine and histidine. When it interacts with these amino acids, it undergoes a chemical reaction that results in the formation of a fluorescent product. This fluorescence can be used to detect the presence of the biological molecule of interest.
生化学的および生理学的効果
Butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has been shown to have minimal biochemical and physiological effects. It is considered to be non-toxic and has low cytotoxicity. This makes it an ideal compound for use in biological studies.
実験室実験の利点と制限
One of the main advantages of butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is its high sensitivity and selectivity for specific biological molecules. It is also relatively easy to synthesize and has a long shelf life. However, one of the limitations of this compound is its relatively high cost compared to other fluorescent probes.
将来の方向性
There are several future directions for the use of butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate in scientific research. One potential application is in the development of new biosensors for the detection of specific biological molecules. This compound could also be used in the development of new materials for optoelectronic applications. In addition, further research is needed to explore the potential of this compound for use in drug delivery systems and other biomedical applications.
In conclusion, butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is a unique and versatile compound that has many potential applications in scientific research. Its ability to interact with specific biological molecules and its high sensitivity make it an ideal fluorescent probe for the detection of various biological molecules. Further research is needed to explore its potential in other areas of research and development.
科学的研究の応用
Butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for the detection of various biological molecules such as proteins, nucleic acids, and lipids. This compound is also used in the synthesis of organic materials such as polymers and dendrimers. In addition, it has potential applications in the field of optoelectronics due to its unique photophysical properties.
特性
IUPAC Name |
butyl 2-(2-oxo-1,3-benzoxazol-3-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-2-3-8-17-12(15)9-14-10-6-4-5-7-11(10)18-13(14)16/h4-7H,2-3,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWUGFIVOBIDRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CN1C2=CC=CC=C2OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]butylmethylamine](/img/structure/B352818.png)
![N'-[(3Z)-1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B352858.png)
![2-[4-[(Z)-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic Acid](/img/structure/B352865.png)
![{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol](/img/structure/B352867.png)
![2-methyl-3-[(2-methyl-1H-indol-3-yl)(5-nitro-2-furyl)methyl]-1H-indole](/img/structure/B352870.png)
![4-(Pyridin-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B352872.png)
![13-(Naphthalen-1-yl)-1,8,10,12-tetraazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,11-pentaen-11-amine](/img/structure/B352873.png)

![5-[(2-Methoxyphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B352876.png)
![(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(2-hydroxyethyl)-5-(2-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B352877.png)
![N'~1~,N'~4~-bis[(E)-(4-chlorophenyl)methylidene]butanedihydrazide](/img/structure/B352880.png)

![(E)-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B352889.png)